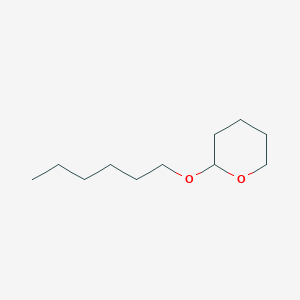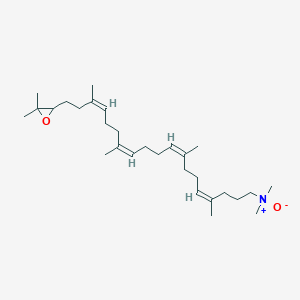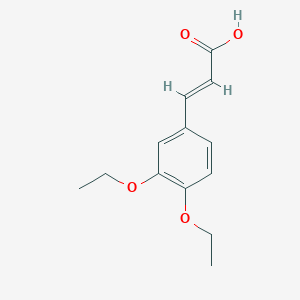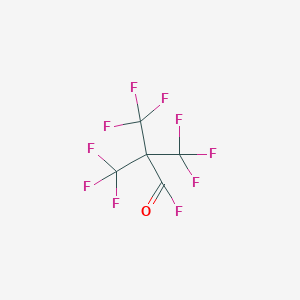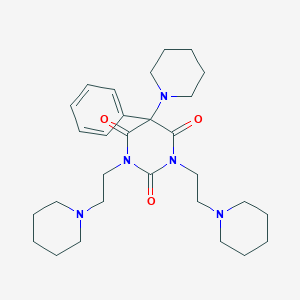
Barverin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barverin is a natural compound found in certain plants that has been shown to possess various medicinal properties. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases. The purpose of
Mecanismo De Acción
The mechanism of action of Barverin is still not fully understood. However, it is believed to exert its therapeutic effects through various pathways. For instance, Barverin has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Moreover, Barverin has been found to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Barverin has been shown to possess various biochemical and physiological effects. For instance, it has been found to decrease the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, Barverin has been shown to increase the levels of anti-inflammatory mediators such as interleukin-10 (IL-10). Additionally, Barverin has been found to possess neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are involved in the degradation of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Barverin in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, Barverin has been found to possess a wide range of therapeutic effects, which makes it a versatile compound for various research applications. However, one of the limitations of using Barverin in lab experiments is its limited availability, which can hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research on Barverin. For instance, further studies are needed to elucidate the mechanism of action of Barverin, which can lead to the development of more effective therapeutic interventions. Moreover, more research is needed to investigate the potential of Barverin in the treatment of various neurological disorders. Additionally, further studies are needed to explore the safety and efficacy of Barverin in humans.
Conclusion:
In conclusion, Barverin is a natural compound that possesses various therapeutic properties. It has been extensively studied for its potential applications in various diseases, including inflammation, cancer, diabetes, and neurological disorders. Although the mechanism of action of Barverin is still not fully understood, it has been found to exert its therapeutic effects through various pathways. Moreover, Barverin has been shown to possess various biochemical and physiological effects. While Barverin has several advantages for lab experiments, its limited availability is a significant limitation. Further research on Barverin is needed to explore its potential as a therapeutic agent.
Métodos De Síntesis
Barverin is a natural compound that is typically extracted from plants such as the Barleria prionitis. The extraction process involves the use of solvents such as ethanol, methanol, or water. Once the extract is obtained, it is then purified using various techniques such as column chromatography or crystallization.
Aplicaciones Científicas De Investigación
Barverin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. Moreover, Barverin has been found to be effective in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
1639-79-8 |
|---|---|
Nombre del producto |
Barverin |
Fórmula molecular |
C29H43N5O3 |
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
5-phenyl-5-piperidin-1-yl-1,3-bis(2-piperidin-1-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H43N5O3/c35-26-29(25-13-5-1-6-14-25,32-19-11-4-12-20-32)27(36)34(24-22-31-17-9-3-10-18-31)28(37)33(26)23-21-30-15-7-2-8-16-30/h1,5-6,13-14H,2-4,7-12,15-24H2 |
Clave InChI |
BWMPANCYUOEPFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5 |
SMILES canónico |
C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5 |
Otros números CAS |
1639-79-8 |
Sinónimos |
arverin spasdolcin5-phenyl-5-piperidino-1,3-bis(beta-piperidinoethyl)barbituric acid Wu 461 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



